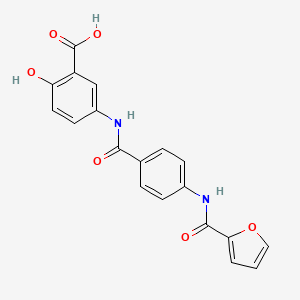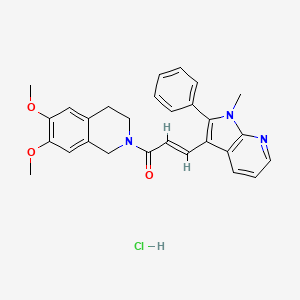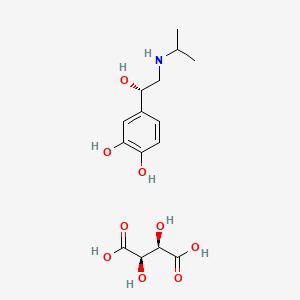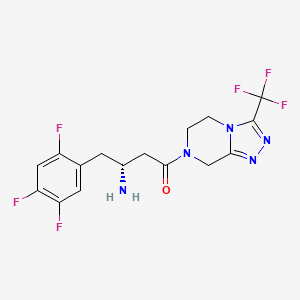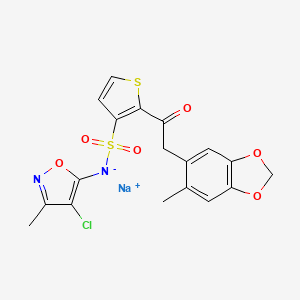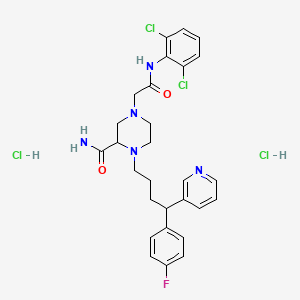
Soluflazine
概要
説明
科学的研究の応用
1. Interaction with Adenosine Deaminase and Nucleoside Transporter
Soluflazine is suggested to primarily act on adenosine deaminase rather than on the nucleoside transporter. This action has implications for the recovery of cardiac function following ischemia. The effect of soluflazine on adenosine metabolism and its inhibition of nucleoside transport can lead to the accumulation of adenosine, which might influence post-ischemic cardiac recovery (Ferrandon, 2009).
2. Role in Inflammatory Pain Models
Soluflazine has demonstrated efficacy in animal models of inflammatory pain, such as complete Freund’s adjuvant (CFA)-induced and carrageenan-induced mechanical and thermal hyperalgesia models in guinea pigs. By inhibiting the equilibrative nucleoside transporter (ENT1), soluflazine enhances the antinociceptive properties of adenosine. This inhibition is an effective method for reversing mechanical and thermal inflammatory hyperalgesia, with both A1 and A2 adenosine receptor subtypes likely involved (Maes et al., 2012).
3. Importance in Nucleoside Transport and Inhibitor Sensitivity
Mutations in the human equilibrative nucleoside transporter 1 (hENT1) that affect residues in transmembrane segment 8, a region where soluflazine acts, can influence the transporter's inhibitor sensitivity and protein folding. These mutations also affect the catalytic turnover rates, underscoring the significant role of soluflazine in influencing hENT1 activity. This has broader implications for the metabolic salvage of nucleosides and the cellular uptake of antineoplastic and antiviral nucleoside analogs (Visser et al., 2007).
4. Influence on Coronary Vasodilator Drugs and Nucleoside Selectivity
Soluflazine's interaction with the hENT1 transporter also affects its affinity for coronary vasodilator drugs and alters nucleoside selectivity. This interaction is crucial for understanding the therapeutic mechanisms of soluflazine in the context of coronary vasodilation and its potential implications in cardiovascular pharmacotherapy (Paproski et al., 2008).
特性
IUPAC Name |
4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZLAOQGNIIITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl4FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920754 | |
| Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soluflazine | |
CAS RN |
112415-83-5 | |
| Record name | Soluflazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

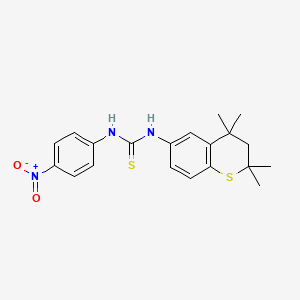
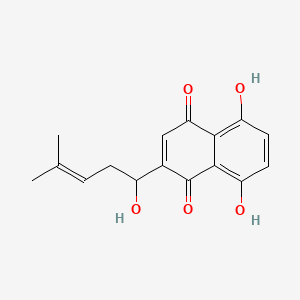
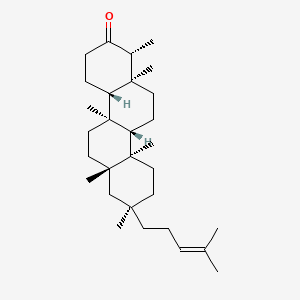

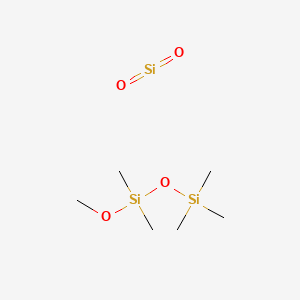
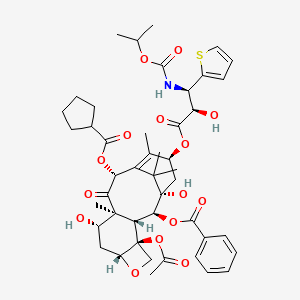
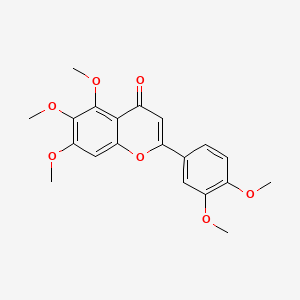
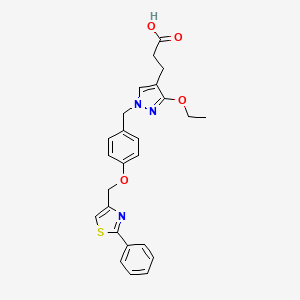
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
